molecular formula C10H15N3O B1518164 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine CAS No. 1153839-72-5

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine

Cat. No.: B1518164
CAS No.: 1153839-72-5
M. Wt: 193.25 g/mol
InChI Key: OAQOXCSTPHYAOH-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C9H15N3O It is characterized by a cyclopentane ring attached to a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 5-position and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine typically involves the following steps:

  • Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide or a semicarbazide, with a carboxylic acid or its derivatives.

  • Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

  • Attachment of the cyclopentane ring: The cyclopentane ring can be attached through a nucleophilic substitution reaction, where the amine group acts as the nucleophile.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

  • Substitution: Alkyl halides, strong bases, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Amines, alcohols.

  • Substitution: Alkylated derivatives, amides.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can serve as a ligand for various biological targets, aiding in the study of enzyme inhibition and receptor binding.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • 1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine

  • 1-(5-isopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine

Uniqueness: 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine stands out due to its unique cyclopropyl group, which can impart different chemical and biological properties compared to its ethyl or isopropyl counterparts. This structural difference can lead to variations in reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-10(5-1-2-6-10)9-12-8(14-13-9)7-3-4-7/h7H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQOXCSTPHYAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NOC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
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1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
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1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine

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